VX-984 - 1476074-39-1

VX-984

Catalog Number: EVT-253848
CAS Number: 1476074-39-1
Molecular Formula: C23H23N7O
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

VX-984, also known as M9831 or Unii-0C33ibk195, is a potent and selective ATP-competitive inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). [, , , , ] This kinase plays a crucial role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). [, , , , ] VX-984's ability to inhibit DNA-PKcs makes it a valuable tool in scientific research, particularly in studies investigating DNA damage repair, cancer cell sensitivity to chemo- and radiotherapy, and the development of novel cancer therapies.

Future Directions
  • Clinical Development: Further clinical trials are crucial to evaluate the safety and efficacy of VX-984 in humans and determine its optimal dosage and scheduling for various cancer types. [, ]
  • Combination Therapies: Exploring the synergistic potential of VX-984 with other DNA-damaging agents and targeted therapies could lead to the development of more effective and personalized cancer treatment regimens. [, ]

Doxorubicin

  • Compound Description: Doxorubicin is a widely used chemotherapeutic agent that induces lethal DNA double-strand breaks (DSBs) in cancer cells. [, ]
  • Relevance: VX-984 has shown significant synergistic effects in enhancing the efficacy of doxorubicin in preclinical models of breast and ovarian cancers. [] This combination strategy aims to overcome the limited efficacy of doxorubicin due to efficient DNA repair mechanisms in cancer cells. []

Pegylated liposomal doxorubicin (PLD)

  • Compound Description: PLD is a formulation of doxorubicin encapsulated in pegylated liposomes, improving its pharmacokinetic properties. []
  • Relevance: Similar to doxorubicin, VX-984 demonstrates enhanced efficacy when combined with PLD in preclinical models, particularly in ovarian cancer. [] This combination is currently being investigated in a Phase 1 clinical trial. []

Temozolomide

  • Compound Description: Temozolomide is a DNA-damaging drug used in cancer therapy. []
  • Relevance: While not directly combined with VX-984 in the provided papers, temozolomide's mechanism of action as a DNA-damaging agent makes it relevant in the context of DNA-PK inhibition. The research highlights that different DNA-damaging drugs exhibit varying responses when combined with DNA repair inhibitors, emphasizing the importance of understanding the specific DNA damage induced by each agent. []

Olaparib and Talazoparib

  • Compound Description: Olaparib and talazoparib are inhibitors of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. []
  • Relevance: These PARP inhibitors were investigated in combination with DNA-damaging drugs in the context of multicellular tumor spheroid models. [] Although VX-984 was not directly compared, this research underscores the broader strategy of combining DNA-damaging agents with inhibitors of different DNA repair pathways.

AZD-1390

  • Compound Description: AZD-1390 is an inhibitor of Ataxia telangiectasia mutated (ATM), a kinase involved in the DNA damage response. []
  • Relevance: Similar to PARP inhibitors, AZD-1390 was studied in combination with DNA-damaging agents to explore synergistic cytotoxicity. [] While not directly compared to VX-984, this research highlights the potential of targeting different DNA repair pathways in combination with DNA-damaging therapies.

Berzosertib and Elimusertib

  • Compound Description: Berzosertib and elimusertib are inhibitors of Ataxia telangiectasia and Rad3-related protein (ATR), another kinase involved in the DNA damage response. []
  • Relevance: These ATR inhibitors were included in the multicellular tumor spheroid study to evaluate their synergistic potential with DNA-damaging drugs. [] This research emphasizes the importance of exploring various combinations of DNA repair inhibitors and DNA-damaging agents, even though VX-984 was not directly compared in this specific study.
  • Compound Description: Nedisertib is another DNA-dependent protein kinase (DNA-PK) inhibitor. []
  • Relevance: Like VX-984, nedisertib targets DNA-PK and was included in the study exploring the effects of combining DNA repair inhibitors with DNA-damaging drugs. [] This highlights the shared target and potential overlapping applications of these two inhibitors.

M9831

  • Compound Description: M9831 is a DNA-PK inhibitor. []
  • Relevance: M9831, like VX-984, targets DNA-PK and was investigated in a study that underscores the importance of cellular context for the synergy of DNA Damage Response (DDR) targeted agents. []

Cisplatin

  • Compound Description: Cisplatin is a chemotherapy drug that causes DNA damage. []
  • Relevance: Although not directly combined with VX-984 in the provided papers, cisplatin’s mechanism of action as a DNA-damaging agent makes it relevant in the context of DNA-PK inhibition. The research highlights that different DNA-damaging drugs exhibit varying responses when combined with DNA repair inhibitors, emphasizing the importance of understanding the specific DNA damage induced by each agent. []
Synthesis Analysis

The synthesis of VX-984 involves several key steps that focus on creating a compound with high specificity for DNA-PKcs. While detailed synthetic pathways are proprietary, general methods include:

  1. Starting Materials: The synthesis typically begins with readily available heterocyclic compounds.
  2. Functional Group Modifications: These modifications are crucial for enhancing the binding affinity to the target enzyme.
  3. Purification Techniques: After synthesis, compounds undergo purification through techniques such as chromatography to isolate VX-984 in its active form.

Research indicates that achieving high yields and purity is challenging, often requiring optimization of reaction conditions such as temperature and solvent choice .

Molecular Structure Analysis

VX-984 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with DNA-PKcs.

  • Molecular Formula: C₁₄H₁₅ClF₂N₃O
  • Molecular Weight: 315.74 g/mol
  • Structural Characteristics: The compound contains a morpholine ring and various aromatic substituents that contribute to its hydrophobic interactions within the enzyme's active site.

The structural analysis has been supported by techniques like cryo-electron microscopy, which elucidates how VX-984 fits into the binding pocket of DNA-PKcs, stabilizing the interaction through multiple non-covalent interactions .

Chemical Reactions Analysis

VX-984 primarily functions through its inhibition of DNA-PKcs, impacting several biochemical pathways:

  1. Inhibition of NHEJ: By blocking DNA-PKcs activity, VX-984 disrupts the NHEJ pathway, leading to an accumulation of double-strand breaks (DSBs) in cancer cells.
  2. Radiosensitization: The compound has been shown to enhance the sensitivity of tumor cells to ionizing radiation by impairing their ability to repair DSBs effectively .

These reactions are critical in understanding how VX-984 can be utilized in conjunction with radiation therapy to improve treatment outcomes.

Mechanism of Action

The mechanism by which VX-984 exerts its effects involves several steps:

  1. Binding to DNA-PKcs: VX-984 competes with ATP for binding to the active site of DNA-PKcs.
  2. Inhibition of Autophosphorylation: This binding prevents autophosphorylation of DNA-PKcs, which is necessary for its activation and function in DSB repair.
  3. Increased DSB Accumulation: As a result, cells treated with VX-984 show increased levels of unresolved DSBs, leading to enhanced cell death when combined with radiation therapy .

Data from various studies indicate that effective concentrations for radiosensitization range from 0.1 to 0.5 µM, underscoring its potency as an inhibitor .

Physical and Chemical Properties Analysis

VX-984 possesses distinct physical and chemical properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited aqueous solubility.
  • Stability: Stability data indicate that VX-984 remains effective under standard laboratory conditions but should be protected from light and moisture.

These properties are essential for optimizing formulation strategies in therapeutic applications.

Applications

VX-984 is primarily investigated for its role in cancer therapy:

  1. Combination Therapy: Clinical trials are exploring its use alongside traditional chemotherapeutics like doxorubicin to enhance therapeutic efficacy in breast and ovarian cancers .
  2. Radiation Therapy Enhancement: Its ability to sensitize tumors to radiation makes it a candidate for improving outcomes in radiotherapy protocols.

The ongoing research into VX-984's mechanisms and applications highlights its potential as a valuable tool in oncology, particularly for tumors resistant to conventional treatments .

Properties

CAS Number

1476074-39-1

Product Name

VX-984

IUPAC Name

8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide

Molecular Formula

C23H23N7O

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D

InChI Key

PEACIOGDEQRHFA-KIYKJNLWSA-N

SMILES

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC

Synonyms

VX-984; VX 984; VX984.;(S)-N-methyl-8-(1-((2'-methyl-[4,5'-bipyrimidin]-6-yl-4',6'-d2)amino)propan-2-yl)quinoline-4-carboxamide

Canonical SMILES

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC

Isomeric SMILES

[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.